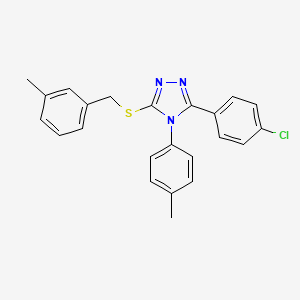![molecular formula C16H16N2O2 B12028879 ((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene](/img/structure/B12028879.png)
((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene is an organic compound characterized by its unique structure, which includes an anilinocarbonyl group and an oxime functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene typically involves the reaction of aniline with a suitable carbonyl compound to form an anilinocarbonyl intermediate. This intermediate is then reacted with hydroxylamine to introduce the oxime functionality. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are used under controlled conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making them potential candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions. The aromatic ring can participate in π-π stacking interactions, further affecting its behavior in various environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde oxime: Similar in structure but lacks the anilinocarbonyl group.
Aniline: Contains the aniline moiety but lacks the oxime functionality.
Benzophenone oxime: Similar oxime functionality but with a different aromatic substitution pattern.
Uniqueness
((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene is unique due to the presence of both an anilinocarbonyl group and an oxime functionality
Propriétés
Formule moléculaire |
C16H16N2O2 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
[(E)-1-phenylpropan-2-ylideneamino] N-phenylcarbamate |
InChI |
InChI=1S/C16H16N2O2/c1-13(12-14-8-4-2-5-9-14)18-20-16(19)17-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,17,19)/b18-13+ |
Clé InChI |
KLDPELRNJQVVPB-QGOAFFKASA-N |
SMILES isomérique |
C/C(=N\OC(=O)NC1=CC=CC=C1)/CC2=CC=CC=C2 |
SMILES canonique |
CC(=NOC(=O)NC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12028812.png)
![N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B12028817.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028820.png)
![(5E)-2-(4-ethoxyphenyl)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12028831.png)



![2-(2-chlorophenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12028868.png)
![4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B12028870.png)

![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12028880.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone](/img/structure/B12028902.png)

